4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole
Overview
Description
4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-nitrotoluene.
Bromination: The radical benzylic bromination of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitro-1-bromomethylbenzene.
Cyclization: The nitro group is reduced, and the resulting amine undergoes cyclization to form the indazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methoxycarbonyl derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used.
Oxidation: Oxidizing agents like manganese dioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Coupling: Boron reagents and palladium catalysts are commonly used in Suzuki–Miyaura coupling.
Major Products
Substitution: Various substituted indazoles.
Oxidation: Oxidized derivatives of the indazole.
Reduction: Reduced forms of the indazole.
Coupling: Biaryl compounds.
Scientific Research Applications
4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound is studied for its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways . The bromine and methoxycarbonyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-indazole: Lacks the methoxycarbonyl group.
1-Methoxycarbonyl-3-methyl-1H-indazole: Lacks the bromine atom.
4-Bromo-3-methyl-1H-indazole: Lacks the methoxycarbonyl group.
Uniqueness
4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole is unique due to the presence of both the bromine and methoxycarbonyl groups, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 4-bromo-3-methylindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-9-7(11)4-3-5-8(9)13(12-6)10(14)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRDOFJQGDKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC=C2)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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